molecular formula C11H11BrF3NO2S B8162095 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide

2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B8162095
M. Wt: 358.18 g/mol
InChI Key: SQSXDQZFFURJFF-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by its bromine, cyclobutyl, and trifluoromethyl groups attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the bromination of the corresponding benzenesulfonamide. The cyclobutyl group is then introduced through a nucleophilic substitution reaction. Reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of specialized reactors and continuous flow processes to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and trifluoromethyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide is utilized in the study of enzyme inhibitors and receptor binding assays. Its unique structure allows for the exploration of biological interactions and pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are leveraged to create products with specific characteristics and functionalities.

Mechanism of Action

The mechanism by which 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may act as an enzyme inhibitor or receptor antagonist, affecting various biological processes.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonamide

  • N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide

  • 2-Bromo-N-cyclohexyl-5-(trifluoromethyl)benzenesulfonamide

Uniqueness: 2-Bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide stands out due to its combination of bromine and cyclobutyl groups, which are not commonly found together in similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2S/c12-9-5-4-7(11(13,14)15)6-10(9)19(17,18)16-8-2-1-3-8/h4-6,8,16H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSXDQZFFURJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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